molecular formula C10H10N4O2 B2755082 ethyl 3-(1H-tetrazol-1-yl)benzoate CAS No. 168618-33-5

ethyl 3-(1H-tetrazol-1-yl)benzoate

Cat. No.: B2755082
CAS No.: 168618-33-5
M. Wt: 218.216
InChI Key: SKMABBOBKQYXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1H-tetrazol-1-yl)benzoate is an organic compound with the molecular formula C10H10N4O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a tetrazole ring is attached to the benzene ring.

Scientific Research Applications

Ethyl 3-(1H-tetrazol-1-yl)benzoate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for ethyl 3-(1H-tetrazol-1-yl)benzoate involves the cycloaddition reaction of nitrile intermediates with sodium azide. The nitrile intermediate can be prepared by the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia . The nitrile then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-tetrazol-1-yl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ester and tetrazole functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMABBOBKQYXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of ethyl 3-aminobenzoate (3.0 g), tri(ethoxy)methane (3.0 ml) and sodium azide (1.2 g) in acetic acid (30 ml) was stirred for 5 hours at 60°-70° C. To the reaction mixture was added water and the mixture was adjusted to pH 8 with potassium carbonate. The isolated precipitate was collected by filtration and the precipitate was dissolved in a mixture of ethyl acetate and tetrahydrofuran. The mixture was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was recrystallized from a mixture of ethanol and diisopropyl ether to give ethyl 3-(1H-tetrazol-1-yl)benzoate (2.44 g).
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3 g
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3 mL
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1.2 g
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30 mL
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